molecular formula C19H17ClN2O3S2 B4655329 N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE

N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B4655329
M. Wt: 420.9 g/mol
InChI Key: GOKHMKLBPMSWRV-UHFFFAOYSA-N
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Description

N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorinated aniline group, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the sulfonyl group and the attachment of the thiophene ring. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-BROMOANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.

    N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The combination of the sulfonyl group and thiophene ring also contributes to its distinct properties .

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-2-17-11-13(12-26-17)19(23)21-15-7-9-18(10-8-15)27(24,25)22-16-5-3-14(20)4-6-16/h3-12,22H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHMKLBPMSWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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